METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE

Description

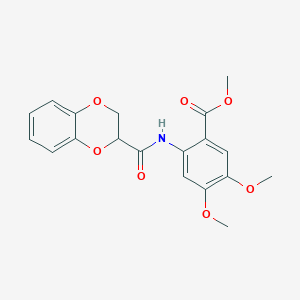

METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE is a synthetic benzoate ester derivative featuring a benzodioxine-amide substituent at the 2-position and dimethoxy groups at the 4,5-positions of the benzene ring. This compound’s structural complexity arises from its hybrid architecture, combining a 1,4-benzodioxine moiety (a bicyclic ether system) with a methoxy-substituted benzoate ester.

Properties

IUPAC Name |

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO7/c1-23-15-8-11(19(22)25-3)12(9-16(15)24-2)20-18(21)17-10-26-13-6-4-5-7-14(13)27-17/h4-9,17H,10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLTXJWGBYUFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxine ring and subsequent amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzodioxine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several methyl benzoate derivatives are widely used as herbicides, such as triflusulfuron methyl ester and ethametsulfuron methyl ester . These compounds share the methyl benzoate backbone but differ in substituents and functional groups:

Key Differences :

Pharmacologically Relevant Analogues

The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares an amide linkage but features a simpler aromatic system. This compound’s N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, suggesting the target compound’s amide group could similarly facilitate coordination chemistry .

Benzodioxine-Containing Analogues

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () shares the benzodioxine moiety but integrates a pyridine-amine system. Its molecular weight (391.46) and SMILES structure highlight similarities in benzodioxine placement but differences in solubility and electronic profiles due to the pyridine and dimethylamino groups .

Physicochemical and Electronic Properties

Using QSAR principles (), the target compound’s van der Waals volume and electronic parameters can be compared to analogues:

| Descriptor | Target Compound (Predicted) | Ethametsulfuron Methyl Ester |

|---|---|---|

| LogP (lipophilicity) | Moderate (~2.5–3.5) | Higher (~3.8) |

| Hydrogen Bond Acceptors | 5 | 8 |

| Rotatable Bonds | 4 | 7 |

Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4,5-dimethoxybenzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its effects on various biological systems.

Synthesis

The synthesis of this compound involves several key steps. The precursor compounds are synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin derivatives and various amides and benzoates. The following is a general reaction scheme:

- Formation of the Benzodioxine Derivative :

- React 2,3-dihydro-1,4-benzodioxin with suitable acid chlorides to form the corresponding benzodioxine derivatives.

- Amidation :

- The benzodioxine derivative is then reacted with methyl 4,5-dimethoxybenzoate under basic conditions to yield this compound.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For example:

- α-Glucosidase Inhibition : Compounds similar to this benzodioxine derivative have demonstrated weak inhibitory effects on α-glucosidase enzymes. This suggests potential applications in managing postprandial blood glucose levels in diabetic patients .

- Tyrosinase Inhibition : Analogous compounds have shown significant inhibition of tyrosinase activity in B16F10 melanoma cells. This property may be beneficial in treating hyperpigmentation disorders .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies indicate that derivatives exhibit strong antioxidant activity comparable to established antioxidants. This suggests potential applications in cosmetic formulations aimed at reducing oxidative stress on the skin .

Study 1: Anti-Diabetic Potential

In a study evaluating the anti-diabetic potential of various benzodioxine derivatives, it was found that this compound exhibited moderate inhibition of α-glucosidase activity. While not as potent as some existing drugs, its moderate efficacy indicates it could be developed further for therapeutic use .

Study 2: Melanin Production Inhibition

Another investigation focused on the anti-melanogenic effects of related compounds on B16F10 cells. Results demonstrated that these compounds could significantly inhibit melanin production by affecting intracellular tyrosinase activity. This finding supports the potential use of this compound in cosmetic applications for skin lightening .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.